2-((E)-(2-(2,4-dinitrophenyl)hydrazono)methyl)phenyl cinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((E)-(2-(2,4-dinitrophenyl)hydrazono)methyl)phenyl cinnamate is a useful research compound. Its molecular formula is C22H16N4O6 and its molecular weight is 432.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Kinetic Studies and Reaction Mechanisms : The kinetic study of 2,4-dinitrophenyl X-substituted cinnamates with amines, which is related to 2-((E)-(2-(2,4-dinitrophenyl)hydrazono)methyl)phenyl cinnamate, reveals insights into reaction mechanisms and effects of substituents on reaction rates. It suggests a concerted reaction mechanism and distance effects in these reactions (Um et al., 2007).
Antifungal and Antioxidant Properties : A derivative of the compound was synthesized and evaluated for its antifungal and antioxidant activities. This study contributes to the understanding of the potential biological applications of such compounds (Malhotra et al., 2012).
Crystal Structure Analysis : The crystal structure of derivatives, including (E)-4-[(2-(2,4-dinitrophenyl)hydrazono)methyl]-2-phenyl-2H-1,2,3-triazole, was reported. These findings are important for understanding the molecular conformations and intermolecular interactions of such compounds (Gonzaga et al., 2016).
Corrosion Inhibition : Schiff-base molecules derived from this compound were studied as corrosion inhibitors for mild steel in acidic medium. This research contributes to the development of new materials for protecting metals from corrosion (Saha et al., 2016).
Acid-Base Indicator Properties : Derivatives of the compound were synthesized and shown to possess acid-base indicator properties, suggesting their potential use in analytical chemistry for titrations and pharmaceutical applications (Amengor et al., 2022).
Anticancer Activity : Certain derivatives have been synthesized and evaluated for their anticancer activities. This research highlights the potential therapeutic applications of these compounds in cancer treatment (Hassan et al., 2020).
Colorimetric Sensors for Acetate Ion : Novel hydrazones derived from the compound were explored as colorimetric sensors for selective detection of acetate ion. This application is significant in the development of novel sensors for environmental and biological monitoring (Gupta et al., 2014).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as cinnamates and dinitrophenylhydrazines, have been studied for their antimicrobial and antitumor properties .
Mode of Action
It’s known that 2,4-dinitrophenylhydrazine, a component of this compound, reacts with aldehydes and ketones to form a 2,4-dinitrophenylhydrazone . This reaction is a condensation reaction, where water is eliminated .
Biochemical Pathways
It’s known that cinnamates, a class of compounds to which this compound belongs, have been shown to interact with the fungal plasmatic membrane and with the cell wall .
Pharmacokinetics
It’s known that similar compounds, such as cinnamates, are widely used in the food and cosmetic industries, suggesting they have acceptable bioavailability and safety profiles .
Result of Action
It’s known that similar compounds, such as cinnamates, have antimicrobial activity .
Action Environment
Environmental factors can significantly impact the action, efficacy, and stability of this compound. For instance, light, temperature, oxygen availability, seasonal variation, salinity, and toxic contaminants can affect the chemical stability of essential oils, a class of compounds to which this compound belongs .
Properties
IUPAC Name |
[2-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O6/c27-22(13-10-16-6-2-1-3-7-16)32-21-9-5-4-8-17(21)15-23-24-19-12-11-18(25(28)29)14-20(19)26(30)31/h1-15,24H/b13-10+,23-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDPZZOPWMEPGZ-RKSCBCEVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.